

An In-depth Technical Guide to Picfeltarraenin IA: Physicochemical Properties and Chemical Structure

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Compound of Interest

Compound Name: *Picfeltarraenin IA*

Cat. No.: *B8072618*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin IA, a naturally occurring triterpenoid glycoside, has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory and acetylcholinesterase inhibitory properties. This technical guide provides a comprehensive overview of the physicochemical properties and chemical structure of **Picfeltarraenin IA**. It includes tabulated quantitative data, detailed experimental methodologies, and visual representations of its known signaling pathways and a general experimental workflow for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Picfeltarraenin IA is a white to off-white solid compound.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₄₁ H ₆₂ O ₁₃	[2]
Molecular Weight	762.9 g/mol	[2]
CAS Number	97230-47-2	[2]
Appearance	White to off-white solid	[1]
Solubility (In Vitro)	DMSO: 100 mg/mL (131.08 mM)	[1]

Table 1: Physicochemical Properties of **Picfeltarraenin IA**

Chemical Structure

Picfeltarraenin IA is classified as a triterpenoid glycoside.[1] Its complex chemical structure consists of a triterpenoid aglycone backbone linked to a sugar moiety. The IUPAC name for **Picfeltarraenin IA** is (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one.[2]

A 2D representation of the chemical structure of **Picfeltarraenin IA** is provided below.


Chemical Structure of Picfeltarraenin IA

Figure 1: 2D Chemical Structure of **Picfeltarraenin IA**. Source: PubChem CID 91884878[2]

Experimental Protocols

This section details the experimental methodologies employed in the investigation of **Picfeltarraenin IA**'s biological activities.

Cell Viability Assay (MTT Assay)

The effect of **Picfeltarraenin IA** on cell viability is assessed using the methylthiazol tetrazolium (MTT) assay.[3]

- Cell Culture: Human pulmonary adenocarcinoma epithelial A549 cells are cultured in an appropriate medium.[3]
- Treatment: Cells are treated with varying concentrations of **Picfeltaarraenin IA** (e.g., 0.1-100 $\mu\text{mol/l}$) for a specified period (e.g., 12 hours).[4] In studies investigating its protective effects, cells are co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).[4]
- MTT Addition: After treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.[4] Cell viability is expressed as a percentage of the control group.[4]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

The production of inflammatory cytokines such as Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) is quantified using ELISA.[3]

- Sample Collection: Cell culture supernatants are collected after treatment with **Picfeltaarraenin IA** and/or LPS.[3]
- ELISA Procedure: Commercially available ELISA kits for IL-8 and PGE2 are used according to the manufacturer's instructions.[3] This typically involves the binding of the cytokine to a specific antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a measurable colorimetric signal.
- Data Analysis: The concentration of the cytokine in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of the cytokine.

Western Blot Analysis for Protein Expression

The expression levels of key proteins in signaling pathways, such as Cyclooxygenase-2 (COX-2) and NF- κ B p65, are determined by Western blot analysis.[3]

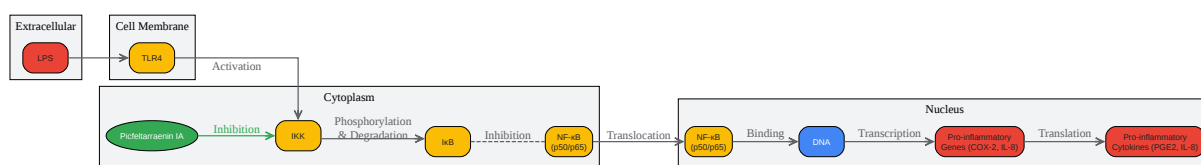
- Cell Lysis: Cells are lysed to extract total protein.

- **Protein Quantification:** The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-COX-2, anti-NF- κ B p65). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathway and Experimental Workflow

Inhibition of the NF- κ B Signaling Pathway by Picfeltaarraenin IA

Picfeltaarraenin IA has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[3][4] The diagram below illustrates the proposed mechanism.

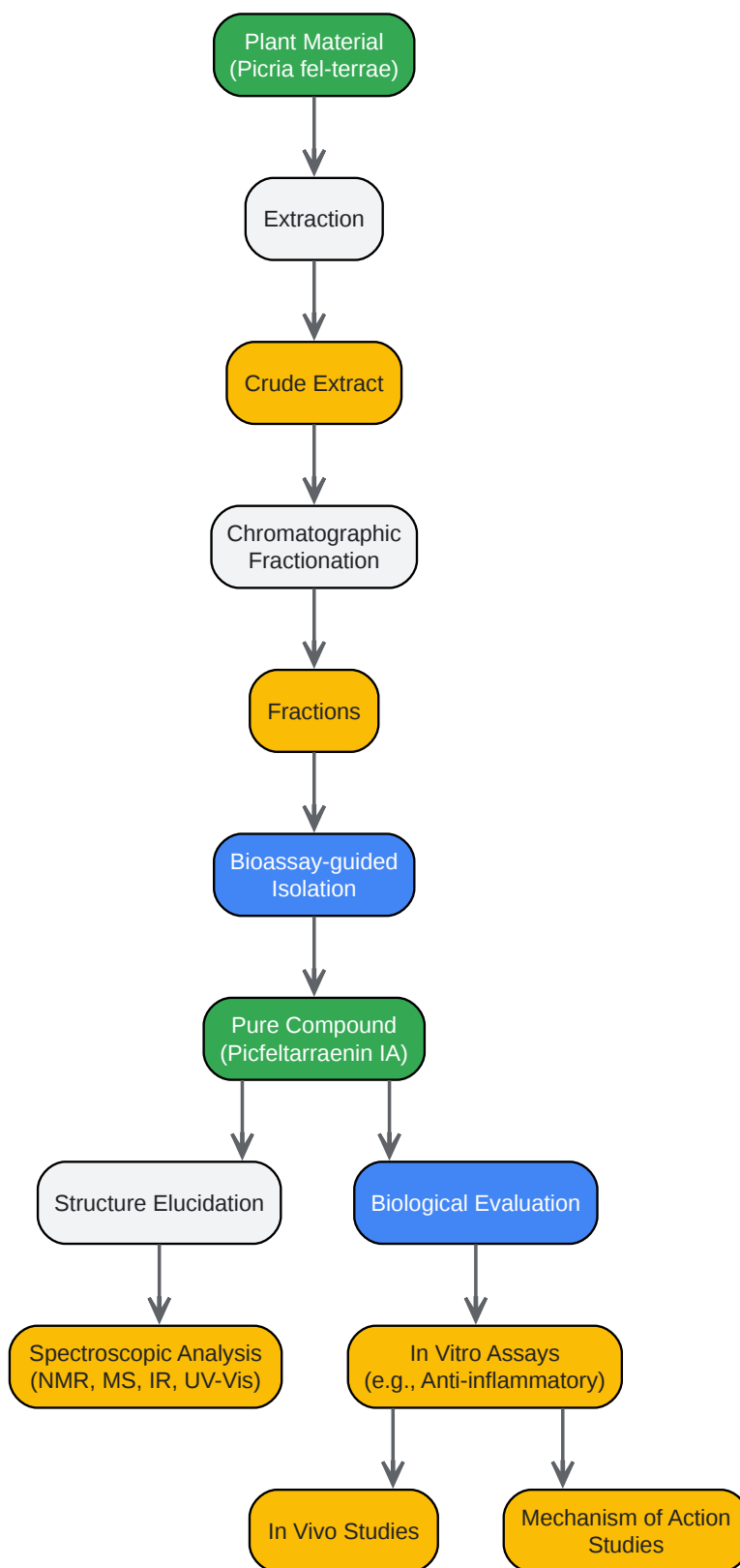


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Caption: Inhibition of the LPS-induced NF- κ B signaling pathway by **Picfeltarraenin IA**.

General Experimental Workflow for the Characterization of **Picfeltarraenin IA**

The following diagram outlines a general workflow for the isolation, characterization, and biological evaluation of a natural product like **Picfeltarraenin IA**.



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Caption: General workflow for the characterization of **Picfeltarraenin IA**.

Conclusion

Picfeltarraenin IA is a promising natural product with well-defined anti-inflammatory properties mediated through the inhibition of the NF- κ B signaling pathway. This technical guide provides a foundational understanding of its physicochemical characteristics, chemical structure, and the experimental methodologies used for its investigation. Further research into its spectroscopic properties and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Picfeltarraenin IA: Physicochemical Properties and Chemical Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8072618#physicochemical-properties-and-chemical-structure-of-picfeltarraenin-ia]

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